molecular formula C7H10F2O2 B13602010 3-Cyclopropyl-4,4-difluorobutanoic acid

3-Cyclopropyl-4,4-difluorobutanoic acid

Cat. No.: B13602010
M. Wt: 164.15 g/mol
InChI Key: GMTOCRNOGKEJDC-UHFFFAOYSA-N
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Description

3-Cyclopropyl-4,4-difluorobutanoic acid is an organic compound characterized by the presence of a cyclopropyl group and two fluorine atoms attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-4,4-difluorobutanoic acid can be achieved through several methods. One common approach involves the alkylation of cyclopropyl cyanide followed by hydrolysis to yield the desired acid . Another method includes the use of cyclopropyl-substituted intermediates, which undergo further functionalization to introduce the difluorobutanoic acid moiety .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often employ robust reaction conditions and readily available starting materials to facilitate large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4,4-difluorobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and solvents to ensure selective transformations.

Major Products

Major products formed from these reactions include cyclopropyl-substituted ketones, alcohols, and various substituted butanoic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Cyclopropyl-4,4-difluorobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-4,4-difluorobutanoic acid involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts strain to the molecule, making it reactive and capable of participating in various chemical transformations. The fluorine atoms enhance the compound’s stability and influence its electronic properties, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-4,4-difluorobutanoic acid is unique due to its specific combination of a cyclopropyl group and two fluorine atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C7H10F2O2

Molecular Weight

164.15 g/mol

IUPAC Name

3-cyclopropyl-4,4-difluorobutanoic acid

InChI

InChI=1S/C7H10F2O2/c8-7(9)5(3-6(10)11)4-1-2-4/h4-5,7H,1-3H2,(H,10,11)

InChI Key

GMTOCRNOGKEJDC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(CC(=O)O)C(F)F

Origin of Product

United States

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